1-Fluoronaphthalene-2-acetic acid
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Overview
Description
1-Fluoronaphthalene-2-acetic acid is an organic compound characterized by the presence of a fluorine atom on the naphthalene ring and an acetic acid functional group. This compound is a white to light yellow solid with a distinct aromatic odor. It is insoluble in water but soluble in organic solvents such as ethanol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoronaphthalene-2-acetic acid can be synthesized through various methods. One common approach involves the diazotization of 1-naphthylamine followed by a reaction with a fluorine-containing compound. The process typically includes the following steps:
Diazotization Reaction: 1-naphthylamine is mixed with a strong acid solution and a nitrite solution to form a diazonium salt.
Fluorination: The diazonium salt is then reacted with a fluorine-containing compound such as fluoroboric acid or fluorophosphoric acid to produce 1-fluoronaphthalene
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving additional purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoronaphthalene-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Fluoronaphthalene-2-acetic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving metabolic pathways and enzyme interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting serotonin and norepinephrine uptake.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-fluoronaphthalene-2-acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The compound can inhibit certain enzymes or receptors, leading to its effects on biological systems .
Comparison with Similar Compounds
1-Fluoronaphthalene: A simpler analog without the acetic acid group.
2-Fluoronaphthalene: Another isomer with the fluorine atom on a different position of the naphthalene ring.
1-Chloronaphthalene: A similar compound with a chlorine atom instead of fluorine
Uniqueness: 1-Fluoronaphthalene-2-acetic acid is unique due to the presence of both the fluorine atom and the acetic acid group, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of applications and reactivity compared to its analogs .
Properties
Molecular Formula |
C12H9FO2 |
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Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-(1-fluoronaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H9FO2/c13-12-9(7-11(14)15)6-5-8-3-1-2-4-10(8)12/h1-6H,7H2,(H,14,15) |
InChI Key |
VVOMLFHKGAXQST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)CC(=O)O |
Origin of Product |
United States |
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